3-bromo-5-(prop-1-ynyl)pyridine
Overview
Description
“3-Bromo-5-(prop-1-yn-1-yl)pyridine” is a chemical compound with the CAS Number: 917772-69-1. It has a molecular weight of 196.05 and its IUPAC name is 3-bromo-5-(1-propynyl)pyridine .
Synthesis Analysis
The synthesis of “3-Bromo-5-(prop-1-yn-1-yl)pyridine” involves a two-stage process. In the first stage, n-butyllithium and Triisopropyl borate are used in tetrahydrofuran, hexane, and toluene at -40 to -20℃ for 1.5 hours. In the second stage, hydrogen chloride and water are added in tetrahydrofuran, hexane, and toluene .Molecular Structure Analysis
The linear formula of “3-Bromo-5-(prop-1-yn-1-yl)pyridine” is C8H6BRN . The InChI code is 1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 .Physical and Chemical Properties Analysis
“3-Bromo-5-(prop-1-yn-1-yl)pyridine” is a white to yellow solid .Scientific Research Applications
Molecular Structure and Crystal Packing Analysis
- Research has investigated the molecular geometry and intermolecular interactions of compounds related to 3-Bromo-5-(prop-1-yn-1-yl)pyridine. For instance, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was studied using X-ray diffraction, revealing details about π-π interactions and hydrogen bonding in crystal packing (Rodi et al., 2013).
Corrosion Inhibition
- Derivatives of imidazo[4,5-b] pyridine, which include 3-Bromo-5-(prop-1-yn-1-yl)pyridine-related structures, have been evaluated for their efficacy as corrosion inhibitors in mild steel. These compounds showed high inhibition performance, indicating their potential application in industrial settings (Saady et al., 2021).
Photoinduced Tautomerization Studies
- Studies on compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, which are structurally similar to 3-Bromo-5-(prop-1-yn-1-yl)pyridine, have revealed interesting photochemical properties, such as excited-state intramolecular proton transfer. This provides insights into photoreactions and luminescence in these types of molecules (Vetokhina et al., 2012).
Synthesis and Biological Activity of Pyridine Derivatives
- The synthesis of novel pyridine-based derivatives through reactions like Suzuki cross-coupling has been explored. These derivatives, related to 3-Bromo-5-(prop-1-yn-1-yl)pyridine, have been studied for their biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Synthesis and Application in Organic Light Emitting Devices
- Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with pyridyltetrazolate ligands, including 5-bromo-2-(1 H-tetrazol-5-yl)pyridine derivatives, has been conducted. These studies are important for understanding the electronic properties and potential applications in organic light-emitting devices (Stagni et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(prop-1-yn-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of 3-Bromo-5-(prop-1-yn-1-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns and metabolic fluxes . These changes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-5-(prop-1-yn-1-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical environment. The compound has been found to bind to the active sites of certain enzymes, thereby inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(prop-1-yn-1-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-(prop-1-yn-1-yl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(prop-1-yn-1-yl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Bromo-5-(prop-1-yn-1-yl)pyridine can result in toxic or adverse effects, including disruptions in metabolic pathways and organ function .
Metabolic Pathways
3-Bromo-5-(prop-1-yn-1-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components and influence biochemical processes .
Transport and Distribution
The transport and distribution of 3-Bromo-5-(prop-1-yn-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, 3-Bromo-5-(prop-1-yn-1-yl)pyridine can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Bromo-5-(prop-1-yn-1-yl)pyridine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-Bromo-5-(prop-1-yn-1-yl)pyridine within the cell can have significant implications for its biochemical effects .
Properties
IUPAC Name |
3-bromo-5-prop-1-ynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJSCWUFKMMXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726720 | |
Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917772-69-1 | |
Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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